molecular formula C15H14N4O3S B1423682 8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291486-86-6

8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B1423682
CAS No.: 1291486-86-6
M. Wt: 330.4 g/mol
InChI Key: ZTDQEULORHZBLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The isoquinoline and triazolo[4,3-a]pyridin-3(2H)-one moieties would likely be synthesized separately, then combined in a later step. The sulfonyl group could potentially be introduced via a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The isoquinoline moiety would contribute to the rigidity of the molecule, while the triazolo[4,3-a]pyridin-3(2H)-one moiety could potentially participate in tautomeric shifts due to the presence of a keto group adjacent to a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is a good leaving group, and the nitrogen atoms in the triazole and pyridine rings, which can act as nucleophiles. The compound could potentially undergo reactions such as nucleophilic substitution or elimination .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of functional groups, and the degree of conjugation in the molecule. For example, the presence of multiple aromatic rings could potentially result in a relatively high melting point and low solubility in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized through various chemical reactions. For instance, a study by Ito et al. (1980) describes the preparation of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(phenylsulfonyl)benzohydrazonoyl chloride and pyridines, involving the oxidation process. This method yields good results and contributes to the understanding of the synthesis pathways of such compounds (Ito, Kakehi, Matsuno, & Yoshida, 1980).
  • Grubert et al. (1992) discuss the reactions of 1,3-Dipoles with heterocycles to synthesize 1,8a-Dihydro[1,2,4]triazolo[4,3-a]pyridines and related compounds. Their work provides insights into the regioselectivity and yields of these reactions, highlighting the synthetic versatility of the compound (Grubert, Jugelt, Breß, Köppel, Strietzel, & Dombrowski, 1992).

Potential Applications in Pharmacology

  • A study by Zhang et al. (2016) explores the anticonvulsant activity of novel 3,4-dihydroisoquinolin derivatives containing heterocycle, showing significant results in maximal electroshock (MES) tests. Their research indicates potential therapeutic applications in seizure disorders (Zhang, Shen, Jin, & Quan, 2016).
  • Habernickel (2001) discusses the broader pharmaceutical applications of triazolo-pyridine derivatives, including anticonvulsant, anxiolytic, and central nervous system (CNS) activities. This highlights the compound's relevance in developing treatments for CNS disorders (Habernickel, 2001).

Chemical Structure Analysis and Modifications

Exploration of Novel Synthesis Methods

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. It could also be interesting to study the compound’s interactions with various biological targets, which could help to elucidate its mechanism of action .

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-15-17-16-14-13(6-3-8-19(14)15)23(21,22)18-9-7-11-4-1-2-5-12(11)10-18/h1-6,8H,7,9-10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDQEULORHZBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CN4C3=NNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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